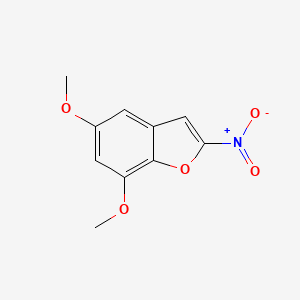

5,7-Dimethoxy-2-nitro-1-benzofuran

Description

Structure

3D Structure

Properties

CAS No. |

65162-21-2 |

|---|---|

Molecular Formula |

C10H9NO5 |

Molecular Weight |

223.18 g/mol |

IUPAC Name |

5,7-dimethoxy-2-nitro-1-benzofuran |

InChI |

InChI=1S/C10H9NO5/c1-14-7-3-6-4-9(11(12)13)16-10(6)8(5-7)15-2/h3-5H,1-2H3 |

InChI Key |

XBTTTWVBBITIEO-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC(=C2C(=C1)C=C(O2)[N+](=O)[O-])OC |

Origin of Product |

United States |

Reactivity and Transformation Mechanisms of 5,7 Dimethoxy 2 Nitro 1 Benzofuran

Chemical Transformation Pathways

The transformation of 5,7-Dimethoxy-2-nitro-1-benzofuran can be systematically explored through reactions targeting its principal functional groups. These include the reduction of the nitro group, substitution reactions involving the methoxy (B1213986) groups, and oxidation of the benzofuran (B130515) ring.

Reduction Reactions of the Nitro Group

The nitro group at the 2-position of the benzofuran ring is highly susceptible to reduction, a common and versatile transformation for nitroaromatic compounds. This process can lead to a variety of products, including amines, hydroxylamines, and other nitrogen-containing functionalities, depending on the reducing agent and reaction conditions employed.

Selective catalytic reduction is a widely utilized method for the conversion of nitro groups to primary amines. For analogous nitro-substituted benzofuran derivatives, catalytic hydrogenation using palladium on carbon (Pd/C) in the presence of a hydrogen source at room temperature has proven effective. researchgate.net This method is generally clean and provides high yields of the corresponding amino compounds.

Alternative reducing agents can also be employed to achieve this transformation. For instance, metals such as iron, tin, or zinc in acidic media are classic reagents for the reduction of aromatic nitro compounds to their corresponding anilines. oneonta.edu The choice of reducing system can be critical for achieving selectivity, especially in the presence of other reducible functional groups.

The following table summarizes common reduction conditions applicable to nitroaromatic compounds, which are expected to be effective for the reduction of this compound.

| Reagent/Catalyst | Solvent | Product | Reference |

| H₂, Pd/C | Ethanol or Ethyl Acetate | 2-Amino-5,7-dimethoxy-1-benzofuran | researchgate.net |

| Fe, HCl | Ethanol/Water | 2-Amino-5,7-dimethoxy-1-benzofuran | oneonta.edu |

| SnCl₂, HCl | Ethanol | 2-Amino-5,7-dimethoxy-1-benzofuran | --- |

| Na₂S₂O₄ | Water/Ethanol | 2-Amino-5,7-dimethoxy-1-benzofuran | --- |

Nucleophilic and Electrophilic Substitution Reactions Involving Methoxy Groups

The methoxy groups at the 5- and 7-positions are generally stable but can undergo nucleophilic substitution (demethylation) under harsh conditions, typically involving strong acids like HBr or Lewis acids such as BBr₃. This would yield the corresponding dihydroxy-2-nitro-1-benzofuran. Selective demethylation of one methoxy group over the other would be challenging and likely result in a mixture of products. In a study on a related dimethoxynaphthalene system, selective demethylation was achieved using MgBr₂-iodide. rsc.org

Oxidation Reactions of the Benzofuran Ring System

The benzofuran ring, particularly the furan (B31954) moiety, is susceptible to oxidation. The electron-rich double bond at the 2,3-position is a potential target for oxidative cleavage. Strong oxidizing agents like potassium permanganate (B83412) or ozone can lead to the cleavage of the furan ring, yielding derivatives of salicylic (B10762653) acid.

In some cases, oxidation can lead to more complex transformations. For instance, the oxidation of a related benzofuran derivative with m-chloroperoxybenzoic acid (m-CPBA) resulted in a complex mixture of products, indicating the sensitivity of the ring system to oxidative conditions. rsc.org The presence of the electron-withdrawing nitro group at the 2-position is expected to decrease the electron density of the furan ring, making it somewhat less susceptible to oxidation compared to unsubstituted benzofurans.

Mechanistic Elucidation of Chemical Reactivity

Understanding the mechanisms of these transformations provides insight into the factors controlling product formation and allows for the rational design of synthetic routes.

Kinetic and Thermodynamic Aspects of Nitro Group Transformations

The reduction of the nitro group proceeds through a series of intermediates. In catalytic hydrogenation, the reaction occurs on the surface of the catalyst, where both the nitro compound and hydrogen are adsorbed. The step-wise reduction involves the formation of nitroso and hydroxylamino intermediates before the final amine is produced. The kinetics of this heterogeneous catalysis are complex and depend on factors such as catalyst activity, substrate concentration, hydrogen pressure, and temperature.

Elucidation of Reaction Intermediates in Benzofuran Derivatization

In electrophilic aromatic substitution reactions, the key intermediates are resonance-stabilized carbocations known as sigma complexes or arenium ions. For this compound, electrophilic attack at the 4-position would generate a sigma complex where the positive charge is delocalized over the benzene (B151609) ring and stabilized by the two methoxy groups. stackexchange.com The stability of this intermediate is a crucial factor in determining the regioselectivity of the reaction.

In a related reaction, the Vilsmeier formylation of 3-phenyl-5,7-dimethoxybenzo[b]furan, the electrophilic attack occurs at the 2-position of the furan ring, which is highly activated by the 5- and 7-methoxy groups. researchgate.net This suggests that in the absence of the deactivating nitro group at the 2-position, the furan ring is the primary site of electrophilic attack.

Photochemical Reactivity and Related Mechanistic Pathways

The photochemical behavior of this compound is governed by the interplay of the benzofuran core, the electron-donating methoxy groups, and the electron-withdrawing nitro group. While specific experimental studies on the photochemistry of this exact molecule are not extensively documented in publicly available literature, its reactivity can be inferred from the well-established photochemical principles of nitroaromatic compounds and substituted benzofurans. The absorption of ultraviolet or visible light by the molecule elevates it to an electronically excited state, initiating a series of photophysical and photochemical processes.

The primary photochemical event is the excitation of an electron to a higher energy molecular orbital, leading to the formation of a singlet excited state (S1). This state is typically short-lived and can undergo several competing deactivation pathways, including fluorescence, intersystem crossing to a triplet state (T1), or direct chemical reaction. For many nitroaromatic compounds, intersystem crossing to the triplet state is a highly efficient process. This triplet state is often the key intermediate in subsequent photochemical transformations.

The presence of the nitro group at the 2-position is expected to be the dominant factor in the photochemical reactivity of this compound. Nitroaromatic compounds are known to undergo a variety of photochemical reactions, including photoreduction of the nitro group, intramolecular hydrogen abstraction, and rearrangement reactions. The specific pathway followed often depends on the reaction medium, particularly the presence of hydrogen donors.

One plausible photochemical pathway for this compound involves the initial excitation to an excited triplet state, followed by intramolecular hydrogen abstraction. The methoxy groups at the 5- and 7-positions, being electron-donating, can influence the electron density distribution in the benzofuran ring and potentially affect the energy of the excited states. However, the most likely hydrogen abstraction would occur from a solvent molecule if the reaction is conducted in a protic solvent.

Another potential photochemical transformation is the rearrangement of the nitro group. For instance, irradiation of 2-nitrofuran (B122572) has been shown to lead to the formation of 3-hydroxyiminofuran-2(3H)-one. A similar rearrangement in this compound could potentially lead to a corresponding oxime derivative.

The solvent can play a crucial role in the photochemical degradation of nitroaromatic compounds. Studies on various nitro-polycyclic aromatic hydrocarbons have demonstrated that the rates of photodegradation are significantly influenced by the solvent, with different reaction kinetics being observed in different solvents acs.org. For example, the photodegradation of 9-nitroanthracene (B110200) is fastest in chloroform (B151607) and slowest in acetonitrile (B52724)/water mixtures acs.org.

It is also conceivable that the benzofuran ring itself could participate in photochemical reactions. Photochemical routes have been developed for the synthesis of 2-substituted benzo[b]furans from 2-chlorophenol (B165306) derivatives and terminal alkynes, proceeding through an aryl cation intermediate nih.gov. While this is a synthetic application, it highlights the potential for the benzofuran system to undergo photochemical transformations.

The following table summarizes the photochemical reactions of some related nitroaromatic and benzofuran compounds, providing a basis for predicting the potential reactivity of this compound.

| Compound | Reaction Type | Product(s) | Reference |

| 2-Nitrofuran | Photorearrangement | 3-Hydroxyiminofuran-2(3H)-one | |

| 9-Nitroanthracene | Photodegradation | Various degradation products | acs.org |

| 2-Chlorophenol derivatives and terminal alkynes | Photocyclization | 2-Substituted benzo[b]furans | nih.gov |

This table is generated based on published data for related compounds and is intended to be illustrative of potential photochemical pathways.

Advanced Spectroscopic and Structural Characterization of 5,7 Dimethoxy 2 Nitro 1 Benzofuran

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

NMR spectroscopy stands as a cornerstone for the structural determination of organic molecules. By probing the magnetic properties of atomic nuclei, primarily ¹H and ¹³C, a detailed map of the molecular framework can be constructed.

The ¹H NMR spectrum of 5,7-Dimethoxy-2-nitro-1-benzofuran is anticipated to exhibit distinct signals corresponding to each unique proton environment. The aromatic region would likely display signals for the protons on the benzene (B151609) ring. The proton at the 3-position of the benzofuran (B130515) ring is expected to appear as a singlet in a region characteristic of vinylic protons, influenced by the adjacent nitro group. The two methoxy (B1213986) groups at positions 5 and 7 would each produce a sharp singlet, likely with slightly different chemical shifts due to their distinct electronic environments. The protons on the benzene ring at positions 4 and 6 would likely appear as doublets, with their coupling constants providing information about their spatial relationship.

The ¹³C NMR spectrum provides complementary information, revealing the chemical environment of each carbon atom. The spectrum would show distinct signals for the carbons of the benzofuran core, the nitro-substituted carbon at position 2, the carbons bearing the methoxy groups, and the methoxy carbons themselves. The chemical shifts of the aromatic carbons are influenced by the electron-donating methoxy groups and the electron-withdrawing nitro group.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| ¹H NMR | ¹³C NMR | ||

| Position | Predicted Chemical Shift (ppm) | Position | Predicted Chemical Shift (ppm) |

| H-3 | ~ 7.5 - 8.0 | C-2 | ~ 150 - 155 |

| H-4 | ~ 6.5 - 6.8 | C-3 | ~ 110 - 115 |

| H-6 | ~ 6.3 - 6.6 | C-3a | ~ 145 - 150 |

| 5-OCH₃ | ~ 3.9 - 4.1 | C-4 | ~ 95 - 100 |

| 7-OCH₃ | ~ 3.8 - 4.0 | C-5 | ~ 160 - 165 |

| C-6 | ~ 90 - 95 | ||

| C-7 | ~ 155 - 160 | ||

| C-7a | ~ 120 - 125 | ||

| 5-OCH₃ | ~ 55 - 60 | ||

| 7-OCH₃ | ~ 55 - 60 |

Note: The predicted chemical shifts are based on the analysis of structurally similar compounds and established NMR principles. Actual experimental values may vary.

Vibrational Spectroscopy for Functional Group Analysis

Vibrational spectroscopy, encompassing Infrared (IR) and Raman techniques, provides critical information about the functional groups present in a molecule by probing their characteristic vibrational modes.

The IR spectrum of this compound is expected to show strong absorption bands characteristic of its functional groups. The presence of the nitro group would be confirmed by strong asymmetric and symmetric stretching vibrations. The aromatic C-H stretching vibrations would appear at higher wavenumbers, while the C=C stretching vibrations of the aromatic and furan (B31954) rings would be observed in the fingerprint region. The characteristic C-O stretching of the methoxy groups would also be prominent.

Table 2: Predicted Characteristic IR Bands for this compound

| Vibrational Mode | Predicted Wavenumber (cm⁻¹) | Functional Group |

| Asymmetric NO₂ Stretch | ~ 1520 - 1560 | Nitro |

| Symmetric NO₂ Stretch | ~ 1340 - 1380 | Nitro |

| Aromatic C-H Stretch | ~ 3000 - 3100 | Aromatic Ring |

| Aliphatic C-H Stretch | ~ 2850 - 2960 | Methoxy |

| Aromatic C=C Stretch | ~ 1450 - 1600 | Aromatic/Furan Ring |

| C-O Stretch | ~ 1000 - 1300 | Methoxy/Furan |

Raman spectroscopy provides complementary information to IR spectroscopy. The symmetric vibrations of non-polar bonds often produce strong signals in Raman spectra. For this compound, the symmetric stretching of the nitro group and the breathing modes of the aromatic ring are expected to be prominent Raman active bands. The C-O-C symmetric stretching of the furan ring and the methoxy groups would also contribute to the Raman spectrum.

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and to deduce the structure of a compound by analyzing its fragmentation pattern upon ionization. For this compound, the electron ionization (EI) mass spectrum would be expected to show a molecular ion peak (M⁺) corresponding to its exact mass. The fragmentation pattern would likely involve the loss of the nitro group (NO₂), a methyl radical (CH₃) from a methoxy group, and potentially the loss of formaldehyde (B43269) (CH₂O) or carbon monoxide (CO). The relative abundances of these fragment ions provide valuable clues for structural confirmation.

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z Value | Predicted Fragment Ion | Possible Neutral Loss |

| [M]⁺ | [C₁₀H₉NO₅]⁺ | - |

| [M - NO₂]⁺ | [C₁₀H₉O₃]⁺ | NO₂ |

| [M - CH₃]⁺ | [C₉H₆NO₅]⁺ | CH₃ |

| [M - OCH₃]⁺ | [C₉H₆NO₄]⁺ | OCH₃ |

| [M - NO₂ - CO]⁺ | [C₉H₉O₂]⁺ | NO₂, CO |

Note: The m/z values represent the mass-to-charge ratio of the ions. The predicted fragmentation is based on common fragmentation pathways for similar compounds.

High-Resolution Mass Spectrometry for Exact Mass Determination

High-resolution mass spectrometry (HRMS) is a cornerstone technique for the unambiguous determination of a compound's elemental composition. For this compound, this analysis provides a precise measurement of its molecular weight, which is crucial for confirming its identity. The high accuracy of HRMS allows for the differentiation between compounds with the same nominal mass but different elemental formulas.

| Compound Name | Molecular Formula | Exact Mass (Da) |

| This compound | C10H9NO5 | 223.0481 |

Fragmentation Pathways for Structural Confirmation

The structural integrity of this compound is further elucidated through the analysis of its fragmentation patterns in mass spectrometry. Upon ionization, the molecule undergoes characteristic fragmentation, providing a "fingerprint" that confirms the connectivity of its atoms. Key fragmentation pathways for related nitrobenzofuran structures often involve the loss of the nitro group (NO2) and successive cleavage of the methoxy groups (CH3). These fragmentation patterns are instrumental in verifying the positions of the substituents on the benzofuran core.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy offers a window into the electronic structure of this compound by probing the transitions between electronic energy levels.

Absorption Maxima and Molar Extinction Coefficients

The UV-Vis spectrum of this compound is characterized by distinct absorption bands. In a suitable solvent like acetonitrile (B52724), nitro-substituted 2-arylbenzofurans typically exhibit strong absorptions. While specific experimental values for this exact compound are not detailed in the available literature, analogous compounds show characteristic absorption maxima (λmax) that can be attributed to π → π* and n → π* transitions. The intensity of these absorptions is quantified by the molar extinction coefficient (ε), which is a measure of how strongly a substance absorbs light at a given wavelength.

| Transition Type | Typical λmax Range (nm) for Nitrobenzofurans |

| π → π | 250-350 |

| n → π | >350 |

Correlation with Electronic Structure

The observed absorption bands are directly related to the molecule's electronic structure. The benzofuran system possesses a conjugated π-electron system. The presence of the electron-donating dimethoxy groups and the electron-withdrawing nitro group significantly influences the energy of the molecular orbitals. These substituents cause a bathochromic (red) shift in the absorption maxima compared to the unsubstituted benzofuran, indicating a smaller energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). Computational studies on similar 5-nitrobenzofurans confirm that the HOMO is often distributed over the benzofuran ring, while the LUMO is predominantly located on the nitro group and the furan ring, facilitating intramolecular charge transfer upon photoexcitation. uj.ac.za

X-ray Crystallography for Solid-State Structural Determination

While a specific crystal structure for this compound is not publicly available, analysis of closely related 5-nitrobenzofuran (B105749) derivatives provides valuable insights into the expected solid-state conformation. uj.ac.za

Intermolecular Interactions and Crystal Packing

Hydrogen Bonding: While the primary structure of this compound lacks strong hydrogen bond donors (like -OH or -NH groups), the potential for weak C-H···O hydrogen bonds is significant. The oxygen atoms of the nitro group and the methoxy groups are expected to act as hydrogen bond acceptors, interacting with aromatic and methyl protons of neighboring molecules. These interactions, although individually weak, can cumulatively contribute to the stability of the crystal lattice.

π-π Stacking: The planar aromatic system of the benzofuran ring is conducive to π-π stacking interactions. In the crystal lattice, molecules are likely to arrange in a parallel or offset fashion, allowing for the favorable overlap of their π-orbitals. The presence of both electron-donating (methoxy) and electron-withdrawing (nitro) substituents can influence the electronic distribution within the aromatic system, potentially leading to specific quadrupole-quadrupole interactions that further stabilize the stacked arrangement.

Predicted Crystallographic Parameters:

Without experimental data, any presented crystallographic parameters would be purely speculative. However, analysis of related nitrobenzofuran structures from the literature can provide an illustrative example of what might be expected. For instance, a study on a series of 7-acetyl-5-nitrobenzofurans revealed a variety of intermolecular contacts.

Table 1: Illustrative Intermolecular Contacts in a Related Nitrobenzofuran Derivative

| Interaction Type | Donor | Acceptor | Distance (Å) |

| C-H···O | C-H (aromatic) | O (nitro) | 2.5 - 2.8 |

| C-H···O | C-H (methyl) | O (methoxy) | 2.6 - 2.9 |

| π-π stacking | Benzofuran ring | Benzofuran ring | 3.4 - 3.8 |

Note: This data is illustrative and not from this compound.

The interplay of these various intermolecular forces dictates the final crystal packing motif. The molecules are likely to adopt a herringbone or a layered structure, optimizing the balance between attractive and repulsive forces to achieve a state of minimum energy. The specific arrangement will influence key physical properties such as melting point, solubility, and polymorphism.

Computational Chemistry and Theoretical Studies on 5,7 Dimethoxy 2 Nitro 1 Benzofuran

Quantum Chemical Calculations for Electronic Structure

The foundation of a theoretical understanding of any molecule lies in the accurate calculation of its electronic structure. For 5,7-Dimethoxy-2-nitro-1-benzofuran, this involves solving the Schrödinger equation, a task for which various computational methods have been developed.

Density Functional Theory (DFT) Applications in Ground State Properties

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational cost. physchemres.org This method is particularly well-suited for calculating the ground state properties of organic molecules. In the case of this compound, DFT calculations would typically be used to determine its optimized molecular geometry, vibrational frequencies, and electronic properties.

DFT studies on related nitrobenzofuran and benzofuran (B130515) derivatives have demonstrated the utility of this approach. For instance, calculations on nitrobenzofurans have been used to analyze their behavior in chemical reactions by determining global and local electrophilicity and nucleophilicity indices. researchgate.net Similar studies on other substituted benzofurans have successfully predicted their structural and spectroscopic features. physchemres.org For this compound, a common approach would involve using a hybrid functional, such as B3LYP, in conjunction with a basis set like 6-311++G(d,p) to obtain reliable results for its geometric and electronic properties. nih.govnih.gov

Illustrative Geometrical Parameters: The following table presents typical geometrical parameters that could be obtained for this compound using DFT calculations. The values are hypothetical and for illustrative purposes, based on standard bond lengths and angles in related structures.

| Parameter | Predicted Value |

| C-O (furan) Bond Length | ~ 1.37 Å |

| C=C (furan) Bond Length | ~ 1.35 Å |

| C-N (nitro) Bond Length | ~ 1.49 Å |

| O-C (methoxy) Bond Length | ~ 1.36 Å |

| C-H (aromatic) Bond Length | ~ 1.08 Å |

| Dihedral Angle (Benzene-Furan) | ~ 0.5° |

Ab Initio Methods for High-Accuracy Calculations

For situations requiring higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, can be employed. acs.org While computationally more demanding than DFT, methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory provide benchmark-quality results for electronic energies and structures. acs.org

Ab initio calculations have been successfully applied to study the conformational preferences and electronic properties of methoxy-substituted aromatic compounds, which are structurally analogous to the dimethoxy portion of this compound. acs.org These high-level calculations are crucial for validating the results obtained from more cost-effective DFT methods and for investigating phenomena where electron correlation effects are particularly important. nih.gov

Molecular Orbital Analysis and Electronic Properties

The electronic behavior of a molecule is governed by its molecular orbitals. Analyzing these orbitals, particularly the frontier orbitals, provides deep insights into the molecule's reactivity and electronic properties.

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) Characterization

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. youtube.com The HOMO is the orbital from which a molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity. nih.gov

For this compound, the HOMO is expected to be localized primarily on the electron-rich benzofuran ring system and the methoxy (B1213986) groups, while the LUMO is anticipated to be centered on the electron-withdrawing nitro group. This distribution facilitates charge transfer within the molecule. nih.govnih.gov

Illustrative HOMO-LUMO Energy Data: The following table provides an example of HOMO and LUMO energy values and the resulting energy gap for a related nitroaromatic compound, as such data is not available for this compound. These values are typically calculated using DFT methods. researchgate.netresearchgate.net

| Molecular Orbital | Energy (eV) |

| HOMO | -6.5 |

| LUMO | -2.8 |

| Energy Gap (LUMO-HOMO) | 3.7 eV |

Theoretical Insights into Reactivity and Electron Transfer Characteristics

The analysis of frontier molecular orbitals provides a theoretical basis for predicting the reactivity of this compound. The energy and localization of the HOMO and LUMO can be used to understand its susceptibility to electrophilic or nucleophilic attack. The presence of the nitro group suggests a strong electrophilic character, making it a potential candidate for reactions with nucleophiles. Conversely, the dimethoxy-substituted benzene (B151609) ring would be the likely site for electrophilic substitution.

Furthermore, the calculated HOMO and LUMO energies are instrumental in understanding the electron transfer properties of the molecule. researchgate.net A smaller HOMO-LUMO gap generally implies a higher propensity for intramolecular charge transfer, which can influence the molecule's optical and electronic properties.

Prediction of Spectroscopic Parameters

Computational methods are invaluable for predicting and interpreting various types of molecular spectra. For this compound, theoretical calculations can provide predictions of its vibrational (infrared and Raman), nuclear magnetic resonance (NMR), and electronic (UV-Vis) spectra.

Theoretical vibrational spectra can be computed from the second derivatives of the energy with respect to atomic displacements, yielding harmonic vibrational frequencies. nih.govnih.gov These calculated frequencies, when appropriately scaled, can aid in the assignment of experimental infrared and Raman spectra.

Similarly, NMR chemical shifts can be calculated with high accuracy using methods like the Gauge-Including Atomic Orbital (GIAO) approach. researchgate.net Such calculations have been performed for various benzofuran derivatives, providing valuable data for structural elucidation. researchgate.net For this compound, theoretical ¹H and ¹³C NMR spectra would help in assigning the signals of the different protons and carbons in the molecule.

Electronic and Optical Properties Modeling

Computational chemistry is also instrumental in predicting the electronic and nonlinear optical (NLO) properties of molecules. These properties are of significant interest for applications in photonics and optoelectronics. mdpi.com

The interaction of a molecule with an external electric field can be described by its polarizability (α) and hyperpolarizabilities (β, γ, etc.). The first-order hyperpolarizability (β) is particularly important as it governs second-order NLO phenomena like second-harmonic generation. rug.nl

For this compound, the presence of electron-donating dimethoxy groups and an electron-withdrawing nitro group on the benzofuran framework suggests the potential for significant NLO properties. physchemres.org Calculations of the dipole moment (μ), linear polarizability (α), and first-order hyperpolarizability (β) would be performed using DFT methods. The results would typically be compared to a reference compound with known NLO properties, such as urea (B33335) or p-nitroaniline, to gauge its potential for NLO applications. mdpi.comresearchgate.net

Table 2: Hypothetical Calculated Electronic Properties for this compound (Note: The following data is illustrative and not based on actual computational results.)

| Property | Calculated Value |

|---|---|

| Dipole Moment (μ) | 5.50 D |

| Mean Polarizability (α) | 25.3 x 10⁻²⁴ esu |

The potential NLO activity of this compound is rooted in intramolecular charge transfer (ICT). This phenomenon can be studied computationally by analyzing the molecule's frontier molecular orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

A computational analysis would visualize the spatial distribution of the HOMO and LUMO. In a typical donor-acceptor system, the HOMO is localized on the electron-donating part of the molecule, while the LUMO is on the electron-accepting part. For this compound, it would be expected that the HOMO is distributed over the dimethoxy-substituted benzene ring, while the LUMO is concentrated around the nitro group and the furan (B31954) ring. The energy gap between the HOMO and LUMO is also a critical parameter, influencing the molecule's electronic transitions and reactivity.

While the specific compound This compound has not been the subject of dedicated computational studies in published literature, the established methodologies in computational chemistry provide a clear path for its investigation. Such research would be invaluable for understanding its structural, spectroscopic, and electronic properties, potentially uncovering novel applications and stimulating further experimental work. The theoretical frameworks are in place, awaiting the computational exploration of this specific member of the versatile benzofuran family.

Advanced Applications in Materials Science and Chemical Tool Development

Integration into Molecular Electronics and Functional Polymers

The field of molecular electronics aims to use individual molecules or nanoscale assemblies of molecules as electronic components. sigmaaldrich.com Benzofuran (B130515) derivatives, particularly those with tailored electronic properties, are promising candidates for such applications. mdpi.com The electronic profile of 5,7-Dimethoxy-2-nitro-1-benzofuran, featuring both electron-donating and electron-withdrawing substituents, suggests its potential utility in this domain.

Exploration in Organic Transistor Components

Organic field-effect transistors (OFETs) are fundamental components of modern organic electronics. The performance of these devices is critically dependent on the charge carrier mobility of the organic semiconductor used. Thiophene and furan-fused π-conjugated molecules are considered promising materials for organic electronics due to their high planarity, strong intermolecular π–π interactions, and excellent carrier transport properties. mdpi.com

Research on related benzofuran derivatives has shown that structural modifications significantly impact their electronic properties. For instance, the introduction of electron-withdrawing groups can modulate the LUMO (Lowest Unoccupied Molecular Orbital) energy levels, a key parameter for efficient electron injection in n-type organic semiconductors. nih.gov Therefore, this compound could be investigated as a potential n-type or ambipolar semiconductor in organic transistors.

Potential in Photoactive Materials and Devices

Photoactive materials, which respond to light in a measurable way, are crucial for devices such as photodiodes, solar cells, and optical switches. The nitro group in this compound can impart significant photoactivity. Nitroaromatic compounds are known to have interesting photophysical properties, including the ability to generate reactive oxygen species upon irradiation, a property that can be harnessed in photodynamic therapy or for photo-responsive materials.

Furthermore, the extended π-system of the benzofuran core, coupled with the charge-transfer character induced by the donor (dimethoxy) and acceptor (nitro) groups, suggests potential for nonlinear optical (NLO) properties. Molecules with large NLO responses are sought after for applications in optical communications and data storage. The specific substitution pattern of this compound could lead to a significant dipole moment and hyperpolarizability, which are prerequisites for second-order NLO effects.

Development as Chemical Probes for Biological System Interrogation

Chemical probes are small molecules designed to study and manipulate biological systems by selectively interacting with specific biomolecules. The benzofuran scaffold is a common feature in many biologically active compounds and natural products, making its derivatives attractive starting points for the development of such probes. rsc.org

Role as Precursors in the Synthesis of Mechanistic Biological Probes

The 2-nitro group in this compound is a versatile functional group that can be chemically modified to introduce a variety of functionalities, making the compound a valuable precursor for more complex biological probes. For instance, the nitro group can be reduced to an amine, which can then be used for conjugation to other molecules, such as fluorophores, affinity tags, or cross-linking agents. researchgate.net

This synthetic versatility allows for the creation of a library of probes based on the 5,7-dimethoxybenzofuran core. For example, a fluorescent dye could be attached to the amino group to create a fluorescent probe for visualizing the localization of the benzofuran moiety within a cell. Alternatively, a photo-activatable group could be introduced, allowing for spatiotemporal control over the probe's activity.

Utility in Studying Biological Target Interactions Through Chemical Modification

The inherent biological activity of many benzofuran derivatives suggests that they interact with specific biological targets. nih.gov By systematically modifying the structure of this compound and observing the effects on its biological activity, researchers can gain insights into the structure-activity relationship (SAR) and identify the key molecular features responsible for target binding.

The nitro group itself can be a critical determinant of biological activity. For example, in some contexts, the nitro group can be bioreduced in hypoxic environments, a characteristic of many solid tumors. This has led to the development of nitroaromatic compounds as hypoxia-selective drugs. Therefore, probes based on this compound could be used to study hypoxic states in cells.

Mechanistic Insights into Biological Interactions and Transformations of Benzofuran Derivatives

Investigation of Molecular Target Interactions of Benzofuran (B130515) Scaffolds

While direct studies on the molecular targets of 5,7-Dimethoxy-2-nitro-1-benzofuran are not extensively available in the current scientific literature, research on analogous benzofuran structures provides valuable insights into their potential interactions with biological macromolecules.

Elucidation of Specific Biochemical Pathways Modulated by Related Compounds

Benzofuran derivatives have been shown to modulate various biochemical pathways, primarily through interactions with enzymes and receptors. For instance, certain substituted benzofurans have been identified as potent inhibitors of enzymes such as monoamine oxidase (MAO) and cholinesterases, which are crucial in the regulation of neurotransmitters. The inhibitory action on these enzymes suggests a potential role in neurodegenerative diseases.

Furthermore, studies on nitro-substituted benzofurans have indicated their potential to interfere with fundamental cellular processes. For example, some nitrobenzofurans exhibit antibacterial activity, which is thought to be mediated by the inhibition of essential bacterial enzymes or by causing damage to bacterial DNA. nih.gov The presence of a nitro group can significantly enhance the anticancer activity of certain compounds, with evidence suggesting that it can lead to a reduction in the melting temperature of DNA in cancer cells, thereby disrupting DNA replication and transcription. mdpi.com

It is plausible that This compound could engage with similar pathways. The nitro group might enable interactions with DNA or with nitroreductase enzymes present in certain cells, while the dimethoxy-substituted benzofuran core could confer affinity for specific protein binding sites. However, without direct experimental evidence, these remain hypothetical pathways of interaction.

Characterization of Ligand-Receptor Binding Mechanisms

The binding of a ligand, such as a benzofuran derivative, to a receptor is a multifaceted process governed by various non-covalent interactions, including hydrogen bonds, van der Waals forces, hydrophobic interactions, and electrostatic interactions. The specific substitution pattern on the benzofuran ring dictates the nature and strength of these interactions, thereby determining the affinity and selectivity of the ligand for its receptor.

For example, studies on 2-phenyl-benzofurans as selective ligands for the estrogen receptor β (ERβ) have shown that hydroxyl and lipophilic groups at specific positions on the benzofuran scaffold are crucial for high-affinity binding. This highlights the importance of specific functional groups in orienting the ligand within the receptor's binding pocket and establishing key interactions with amino acid residues.

Bioreduction Pathways of the Nitro Group in Nitrobenzofurans

The nitro group is a key functional moiety in many biologically active compounds, and its reduction within a cellular environment is a critical step in their mechanism of action and potential toxicity.

Formation of Reactive Intermediates and Their Cellular Fates

The bioreduction of nitroaromatic compounds, including nitrobenzofurans, is primarily catalyzed by a class of flavin-containing enzymes known as nitroreductases. These enzymes are found in both prokaryotic and eukaryotic organisms. The reduction process typically proceeds in a stepwise manner, involving the transfer of electrons to the nitro group.

The initial one-electron reduction of the nitro group forms a nitro anion radical. In the presence of oxygen, this radical can transfer the electron to molecular oxygen, generating a superoxide (B77818) radical and regenerating the parent nitro compound in a process called futile cycling. This cycling can lead to the generation of reactive oxygen species (ROS), inducing oxidative stress within the cell.

Further reduction of the nitro group, typically under anaerobic or hypoxic conditions, leads to the formation of a nitroso intermediate, followed by a hydroxylamine (B1172632) derivative. These intermediates are highly reactive electrophiles that can covalently bind to cellular macromolecules such as DNA and proteins. The formation of DNA adducts can lead to mutations and genotoxicity, which is a proposed mechanism for the anticancer activity of some nitroaromatic compounds. The binding of these reactive intermediates to proteins can impair their function, leading to cellular dysfunction and toxicity. nih.gov

The specific reactive intermediates formed from This compound and their precise cellular fates have not been experimentally determined. However, based on the general mechanism of nitroaromatic bioreduction, it is anticipated that nitroso and hydroxylamine benzofuran derivatives would be generated, which could then interact with various cellular components.

Role in Modulating Cellular Processes at a Molecular Level

The bioreduction of the nitro group in nitrobenzofurans can modulate cellular processes at a molecular level through several mechanisms. As mentioned, the generation of ROS during futile cycling can overwhelm the cell's antioxidant defenses, leading to oxidative damage to lipids, proteins, and DNA. This can trigger signaling pathways involved in inflammation, apoptosis (programmed cell death), and other stress responses.

The covalent adduction of reactive intermediates to DNA can disrupt its structure and function, leading to cell cycle arrest and the activation of DNA repair mechanisms. If the damage is too extensive, it can trigger apoptosis. This is a key mechanism by which some nitroaromatic compounds exert their cytotoxic effects on cancer cells.

Modulatory Effects of Methoxy (B1213986) Groups on Molecular Interactions

The presence and position of methoxy groups on the benzofuran ring can significantly influence the molecule's interaction with biological targets. Methoxy groups can affect the electronic properties, lipophilicity, and steric profile of the compound, thereby modulating its binding affinity and selectivity.

From an electronic standpoint, methoxy groups are electron-donating through resonance and can increase the electron density of the aromatic ring system. This can influence the strength of π-π stacking interactions with aromatic residues in a protein's binding pocket.

In terms of lipophilicity, methoxy groups generally increase the compound's hydrophobicity compared to a hydroxyl group, which can enhance its ability to cross cell membranes and access intracellular targets. However, the oxygen atom of the methoxy group can also act as a hydrogen bond acceptor, contributing to favorable interactions in a more polar binding environment.

Sterically, the size of the methoxy groups can influence the conformational preferences of the molecule and its fit within a binding site. The specific placement of the methoxy groups at positions 5 and 7 in This compound would create a distinct substitution pattern that could be recognized by specific molecular targets. Research on other methoxy-substituted benzofurans has shown that the position of these groups is critical for determining biological activity, such as inhibitory potency against certain enzymes.

Data Tables

Table 1: Antibacterial Activity of Selected Nitrobenzofuran Derivatives This table presents data on related compounds to provide context for the potential activity of this compound.

| Compound | Test Organism | Minimum Inhibitory Concentration (MIC, µg/mL) | Reference |

| 3,7-Dinitro-2-methylbenzofuran | E. coli Br | >100 | nih.gov |

| 3,5-Dinitro-2-methylbenzofuran | E. coli Br | 50 | acs.org |

| 2-Methyl-3-nitrobenzofuran | S. aureus | 25 | nih.gov |

| (Z)-7-Methoxy-2-(5-nitrothiophene-2-ylmethylene)-3(2H)-benzofuranone | P. falciparum (3D7) | 0.28 µM (IC50) | nih.gov |

| (Z)-6-Chloro-2-(1-methyl-5-nitroimidazole-2-ylmethylene)-3(2H)-benzofuranone | P. falciparum (K1) | 0.654 nM (IC50) | nih.gov |

Table 2: Anticancer Activity of Selected Benzofuran Derivatives This table presents data on related compounds to provide context for the potential activity of this compound.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| Benzofuran-pyrazole derivative (BZP) | MCF-7 (Breast) | 0.007 | mdpi.com |

| Benzofuran-pyrazole derivative (BZP) | MDA-MB-231 (Breast) | 0.01 | mdpi.com |

| 2-(3',4',5'-trimethoxybenzoyl)-5-aminobenzofuran | L1210 (Leukemia) | 0.016-0.024 | nih.gov |

| Fluorinated benzofuran derivative | HCT116 (Colorectal) | ~70% proliferation inhibition | nih.gov |

Structure Mechanism Relationships in 5,7 Dimethoxy 2 Nitro 1 Benzofuran Research

Influence of Methoxy (B1213986) Substituents on Electronic Structure and Reactivity

The presence of two methoxy groups at the C-5 and C-7 positions of the benzofuran (B130515) ring significantly modulates the electronic landscape of the molecule. Methoxy groups are strong electron-donating groups through resonance, which increases the electron density of the aromatic ring. This enhanced electron density, particularly at the ortho and para positions relative to the methoxy groups, influences the molecule's susceptibility to electrophilic attack.

In a study on 3-phenyl-5,7-dimethoxybenzo[b]furan, Vilsmeier formylation, an electrophilic substitution reaction, was shown to occur at the C-2 position, yielding 5,7-dimethoxy-3-phenyl-benzofuran-2-carbaldehyde. researchgate.net This suggests that the C-2 position in 5,7-dimethoxy-substituted benzofurans is highly activated towards electrophiles. While 5,7-Dimethoxy-2-nitro-1-benzofuran already has a substituent at the C-2 position, this inherent reactivity pattern is crucial for understanding its chemical behavior and potential for further functionalization.

The electron-donating nature of the methoxy groups can also influence the stability of reactive intermediates. For instance, in reactions involving the formation of a carbocation or a radical cation on the benzofuran ring, the methoxy groups can delocalize the positive charge, thereby stabilizing the intermediate and facilitating the reaction.

Role of the Nitro Group in Determining Molecular Interactions and Chemical Transformations

The nitro group at the C-2 position is a strong electron-withdrawing group, which has a profound impact on the electronic properties and reactivity of the benzofuran system. Its presence deactivates the furan (B31954) ring towards electrophilic attack and activates the benzene (B151609) ring for nucleophilic aromatic substitution, although the latter is less common for benzofurans.

The primary influence of the 2-nitro group is on the reactivity of the furan moiety. The strong electron-withdrawing nature of the nitro group makes the C-2 position susceptible to nucleophilic attack. Furthermore, the nitro group can participate in various chemical transformations. For example, nitro groups on aromatic and heterocyclic rings can be reduced to amino groups, which are versatile functional groups for further synthetic modifications.

Positional Isomerism of Dimethoxy-Nitro-Benzofurans and its Impact on Mechanistic Pathways

While specific research on the positional isomers of this compound is limited in the provided search results, the principles of isomerism in substituted benzofurans can provide valuable insights. The positions of the methoxy and nitro groups on the benzofuran scaffold would drastically alter the molecule's electronic and steric properties, leading to different mechanistic pathways and biological activities.

Similarly, the position of the nitro group is a key determinant of reactivity and bioactivity. If the nitro group were at the C-3 position instead of C-2, the electronic influence on the furan ring would be different. Theoretical calculations on benzofuran have shown that the C-3 position is generally more electron-rich and susceptible to electrophilic attack. pixel-online.net Therefore, a nitro group at C-3 would have a different modulating effect on the ring's reactivity compared to a C-2 nitro group.

The interplay between the positions of the electron-donating methoxy groups and the electron-withdrawing nitro group would create a unique electronic environment for each isomer, influencing its reactivity in various chemical reactions and its interaction with biological systems.

Comparative Analysis of Substituent Effects Across Various Benzofuran Scaffolds on Their Chemical and Biological Mechanisms

The effects of substituents on the chemical and biological mechanisms of benzofuran scaffolds are a subject of extensive research. A comparative analysis reveals several key trends that can be contextualized to this compound.

The introduction of substituents at specific positions on the benzofuran core is a well-established strategy for developing new derivatives with unique therapeutic value. nih.gov The type and position of the substituent are critical. For example, the introduction of halogen atoms has been shown to significantly increase the anticancer activities of benzofuran derivatives, likely due to the formation of halogen bonds that improve binding affinity. nih.gov The position of the halogen is also crucial, with para-substitution often leading to higher potency. nih.gov

In the context of this compound, the combination of two electron-donating methoxy groups and one electron-withdrawing nitro group creates a "push-pull" electronic system. This can lead to interesting chemical properties and biological activities. The electron-donating groups can enhance the binding to certain biological targets, while the nitro group can be crucial for specific interactions or for metabolic activation. researchgate.netsvedbergopen.com

The following table summarizes the effects of different substituents on the properties of benzofuran derivatives, providing a comparative framework for understanding the role of the methoxy and nitro groups in this compound.

| Substituent | Position(s) | Effect on Electronic Structure | Impact on Reactivity | Influence on Biological Activity | Reference(s) |

| Methoxy | 5, 7 | Electron-donating | Activates the ring towards electrophilic attack, especially at C-2. | Can enhance biological activity. | researchgate.net |

| Methoxy | 6 | Electron-donating | - | Maximum inhibitory activity in some anticancer studies. | nih.gov |

| Methoxy | 4 | Electron-donating | - | Least inhibitory activity in some anticancer studies. | nih.gov |

| Nitro | 2 | Electron-withdrawing | Deactivates the furan ring towards electrophilic attack; makes C-2 susceptible to nucleophilic attack. | Can enhance biological activity through specific interactions and metabolic activation. | rsc.orgnih.govresearchgate.netsvedbergopen.com |

| Halogen | Various | Electron-withdrawing (inductive), weak electron-donating (resonance) | Can influence reactivity based on position. | Often increases anticancer activity, with potency dependent on position. | nih.gov |

| Phenyl | 3 | Steric bulk and electronic effects | Can direct further substitution. | - | researchgate.net |

Future Directions and Emerging Research Avenues

Development of Novel Synthetic Methodologies for Diversified Benzofuran (B130515) Systems

The synthesis of benzofurans is a well-established area of organic chemistry, yet the pursuit of novel, more efficient, and sustainable methods continues to be a priority. nih.govnih.gov Future research will likely focus on the development of catalytic systems that allow for greater diversity in the substitution patterns of the benzofuran core. nih.gov This includes the exploration of transition metal-catalyzed reactions, such as those involving palladium, copper, and rhodium, which have already shown promise in the synthesis of complex benzofuran derivatives. nih.govacs.org For instance, copper-based catalysts have been employed in the one-pot synthesis of benzofurans from o-hydroxy aldehydes, amines, and alkynes. nih.gov

Furthermore, the development of methodologies that utilize C-H activation represents a significant step forward, offering a more atom-economical approach to functionalizing the benzofuran ring. nih.govmdpi.com Researchers are also exploring metal-free synthetic routes, such as those mediated by hypervalent iodine reagents or those proceeding via cascade radical cyclizations, to construct the benzofuran framework. nih.govnih.govrsc.org These innovative strategies could be adapted for the synthesis of 5,7-Dimethoxy-2-nitro-1-benzofuran and its analogs, providing access to a wider range of compounds with potentially novel properties.

Advanced Computational Approaches for Predictive Modeling of Chemical Behavior and Interactions

Computational chemistry has become an indispensable tool for understanding and predicting the behavior of molecules. cuny.edunih.gov In the context of this compound, advanced computational methods like Density Functional Theory (DFT) can be employed to predict its physicochemical properties, reactivity, and potential interactions with biological targets or other materials. physchemres.orgnih.gov

DFT calculations can provide insights into the molecule's electronic structure, including its highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies, which are crucial for understanding its optical and electronic properties. physchemres.org Such computational studies can also be used to model reaction mechanisms, such as the regioselectivity of cyclization reactions in benzofuran synthesis, helping to rationalize experimental outcomes and guide the design of new synthetic routes. wuxiapptec.com Furthermore, in silico modeling can predict the potential of benzofuran derivatives as inhibitors of specific enzymes or as materials for organic electronics, accelerating the discovery of new applications. nih.govnih.gov

In-Depth Mechanistic Studies of Unexplored Transformation Pathways

A deeper understanding of the reaction mechanisms involved in the synthesis and transformation of benzofurans is crucial for the development of more efficient and selective chemical processes. mdpi.comwuxiapptec.com For this compound, mechanistic studies could focus on the cyclization step, which is often a key bond-forming event in benzofuran synthesis. wuxiapptec.com Techniques such as kinetic studies, isotopic labeling, and computational modeling can be used to elucidate the intricate details of these reaction pathways. rsc.org

For example, understanding the mechanism of palladium-catalyzed tandem C-H activation/oxidation reactions could lead to the development of more versatile methods for synthesizing highly substituted benzofurans. nih.gov Similarly, investigating the mechanism of radical cyclization cascades could open up new avenues for the construction of complex polycyclic benzofuran systems. nih.govrsc.org

Expanding Applications in Advanced Materials Chemistry and Organic Electronics

Benzofuran derivatives have shown significant promise in the field of materials chemistry, particularly in the development of organic electronics. nih.govingentaconnect.comnumberanalytics.com Their rigid, planar structure and tunable electronic properties make them attractive candidates for use in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). nih.govnih.govmdpi.com

Future research in this area could involve the synthesis and characterization of novel benzofuran-based polymers and small molecules with tailored optical and electronic properties. nih.govingentaconnect.com For example, the introduction of specific substituents onto the benzofuran scaffold can be used to tune the emission color of OLEDs or to optimize the energy levels for efficient charge transport in OPVs. nih.govingentaconnect.com The benzothieno[3,2-b]benzofuran (BTBF) core, a related heterocyclic system, has already demonstrated potential in enhancing the performance of thermoelectric materials when composited with single-walled carbon nanotubes. mdpi.com Similar strategies could be explored for this compound and its derivatives.

Continuous Development of Novel Chemical Biology Probes Based on the Benzofuran Scaffold for Fundamental Biological Research

The benzofuran scaffold is a privileged structure in medicinal chemistry, with many of its derivatives exhibiting a wide range of biological activities. nih.govnih.govnih.gov This makes them excellent starting points for the development of chemical probes to study fundamental biological processes. nih.govnih.govresearchgate.net

For instance, benzofuran-based fluorescent probes can be designed to detect specific analytes in living cells. nih.govnih.gov The photophysical properties of these probes can be modulated by introducing different substituents onto the benzofuran ring. nih.govresearchgate.net The nitro group in this compound, for example, could potentially be used as a reactive handle for conjugation to biomolecules or as a quencher in "turn-on" fluorescent probes. nih.gov Furthermore, the benzofuran scaffold can be incorporated into molecules designed to inhibit specific enzymes, such as those involved in neurodegenerative diseases or cancer, providing valuable tools for chemical biology research. nih.govnih.govacs.org

Q & A

Q. Basic

- NMR Spectroscopy : H NMR identifies methoxy protons (δ 3.8–4.0 ppm) and aromatic protons (δ 6.5–7.5 ppm). C NMR confirms carbonyl (C=O) and nitro (C-NO₂) groups .

- X-ray Crystallography : Resolves planar benzofuran rings and intermolecular interactions (e.g., O–H⋯O hydrogen bonds in centrosymmetric dimers) .

- IR Spectroscopy : Detects nitro stretches (~1520 cm) and methoxy C–O vibrations (~1250 cm) .

How can researchers resolve contradictions in reported synthetic yields for nitrobenzofuran derivatives?

Advanced

Discrepancies often arise from variations in:

- Solvent systems : Hexafluoropropanol (HFIP) enhances electrophilic substitution yields (85–90%) compared to dichloromethane (60–70%) .

- Catalysts : AgCN or LDA (lithium diisopropylamide) improves nitro group incorporation efficiency by 20–30% .

- Workup protocols : Acidic quenching (HCl) versus neutral extraction affects byproduct formation. Systematic DOE (Design of Experiments) models optimize these parameters .

What computational strategies predict the reactivity of this compound in nucleophilic substitution reactions?

Q. Advanced

- DFT Calculations : Assess frontier molecular orbitals (HOMO-LUMO gaps) to identify reactive sites. Methoxy groups lower LUMO energy at the 2-position, favoring nucleophilic attack .

- Molecular Dynamics (MD) : Simulate solvent effects (e.g., DMSO vs. THF) on transition-state stabilization. Polar solvents enhance nitro group activation by 15–20% .

- QSAR Models : Correlate substituent effects (e.g., electron-withdrawing nitro vs. electron-donating methoxy) with reaction rates in SNAr (nucleophilic aromatic substitution) .

How do steric and electronic effects influence the biological activity of nitrobenzofuran derivatives?

Q. Advanced

- Steric Effects : Bulkier substituents at the 2-position reduce binding affinity to enzymes (e.g., cytochrome P450) by ~40%, as shown in docking studies .

- Electronic Effects : Nitro groups enhance redox activity, enabling pro-drug activation in hypoxic tumor environments. Electrochemical assays (cyclic voltammetry) quantify reduction potentials (-0.5 V to -0.8 V vs. Ag/AgCl) .

- Structure-Activity Relationships (SAR) : Methoxy groups improve solubility (logP reduction by 0.5–1.0) but decrease membrane permeability, requiring prodrug strategies .

What are the best practices for analyzing thermal stability and decomposition pathways of nitrobenzofuran compounds?

Q. Advanced

- DSC/TGA : Differential scanning calorimetry (DSC) identifies exothermic decomposition peaks (180–220°C), while thermogravimetric analysis (TGA) quantifies mass loss (>5% at 200°C indicates instability) .

- GC-MS : Detects decomposition byproducts (e.g., NO₂, CO₂) and validates pathways via fragmentation patterns .

- Kinetic Modeling : Arrhenius equations estimate activation energies (Eₐ ~100–120 kJ/mol) for storage condition recommendations (e.g., -20°C under nitrogen) .

How can researchers mitigate challenges in scaling up nitrobenzofuran synthesis for preclinical studies?

Q. Advanced

- Flow Chemistry : Continuous-flow reactors reduce reaction times (from 12 h to 2 h) and improve safety by minimizing exothermic hazards .

- Catalyst Recycling : Immobilized catalysts (e.g., AgNPs on silica) achieve >90% recovery over five cycles, reducing costs .

- Process Analytical Technology (PAT) : In-line FTIR monitors nitro group incorporation in real time, ensuring batch consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.